4-Methyl-2-hexene
Description
Historical Context and Discovery
4-Methyl-2-hexene, a branched alkene with the molecular formula $$ \text{C}7\text{H}{14} $$, has been a subject of interest in organic chemistry since the mid-20th century. While its exact discovery timeline remains unclear, early studies on its synthesis and isomerism emerged in the 1970s. For instance, research into catalytic isomerization methods using nickel-based systems demonstrated the compound’s role in understanding stereochemical outcomes in alkene transformations. The development of hydroboration-oxidation techniques further highlighted its utility in regioselective reactions, as seen in studies where this compound served as a model substrate for anti-Markovnikov additions.
The compound’s structural characterization advanced with the advent of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy became critical tools for distinguishing its cis- and trans-isomers, which differ in spatial arrangement around the double bond. The trans-isomer (CAS: 3683-22-5) and cis-isomer (CAS: 3683-19-0) were later cataloged in databases like PubChem and NIST, solidifying their identities.
Significance in Organic Chemistry Research
This compound occupies a niche in mechanistic and synthetic studies due to its structural features:
- Stereochemical Complexity : The compound’s ability to exist as cis- and trans-isomers makes it a benchmark for investigating geometric isomerism. For example, hydroboration reactions with this compound revealed how steric effects influence boron placement, leading to predictable regioselectivity.
- Reaction Intermediary : It serves as a precursor in synthesizing more complex molecules. The Wittig reaction, which forms alkenes from aldehydes and ylides, has been employed to generate this compound with high positional control.
- Educational Utility : Its well-defined reactivity patterns are used pedagogically to demonstrate concepts like anti-Markovnikov addition. A classic example is its hydroboration-oxidation to produce alcohols, a reaction frequently tested in academic settings.
Table 2: Isomeric Profiles of this compound
| Isomer | CAS Number | Key Distinguishing Feature (NMR) |
|---|---|---|
| cis | 3683-19-0 | δ 5.2–5.8 ppm (vinyl protons, J = 10 Hz) |
| trans | 3683-22-5 | δ 5.2–5.8 ppm (vinyl protons, J = 15 Hz) |
The compound’s role extends to industrial applications, such as polymer production, where its double bond facilitates polymerization. Additionally, its use in catalytic cracking processes underscores its relevance in hydrocarbon refining.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylhex-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNDKEPQUVZHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871040 | |
| Record name | 4-Methylhex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-55-5 | |
| Record name | 4-Methyl-2-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylhex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylhex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-hexene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 4-methyl-2-hexanol using an acid catalyst such as sulfuric acid or phosphoric acid.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 4-methyl-2-hexyl halides using a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are used to promote the dehydration or elimination reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-hexene undergoes various chemical reactions, including:
Hydration: The addition of water in the presence of an acid catalyst can convert this compound to 4-methyl-2-hexanol.
Hydrogenation: The compound can be hydrogenated to form 4-methylhexane using hydrogen gas and a metal catalyst such as palladium or platinum.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide
Acid Catalysts: Sulfuric acid, phosphoric acid
Hydrogenation Catalysts: Palladium, platinum
Major Products Formed:
Epoxides and Diols: From oxidation reactions
Alcohols: From hydration reactions
Alkanes: From hydrogenation reactions
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis:
4-Methyl-2-hexene serves as a crucial starting material in organic synthesis. Its reactivity enables the production of more complex molecules, particularly in pharmaceuticals and agrochemicals. The compound can be synthesized through several methods:
- Dehydration of Alcohols: The acid-catalyzed dehydration of 4-methyl-2-hexanol typically using sulfuric or phosphoric acid.
- Wittig Reaction: Involves the reaction of a phosphonium ylide with an aldehyde or ketone to produce the alkene.
- Catalytic Cracking: In industrial settings, it can be produced from larger hydrocarbons using high temperatures and catalysts.
2. Chemical Reactions:
this compound participates in various chemical reactions:
- Oxidation: Converts the double bond into epoxides or diols using agents like potassium permanganate (KMnO).
- Reduction: Hydrogenation to form 4-methylhexane using palladium on carbon (Pd/C) as a catalyst.
- Addition Reactions: Reacts with hydrogen halides (e.g., HCl, HBr) to form alkyl halides.
Biological Applications
1. Enzyme-Catalyzed Reactions:
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving alkenes. This application provides insights into metabolic pathways and enzyme specificity.
2. Toxicological Studies:
The compound has been assessed for its biological activity concerning mutagenicity and reproductive toxicity:
- Mutagenicity: Studies indicate that this compound does not exhibit significant mutagenic properties, as shown in Ames tests.
- Reproductive Toxicity: High concentrations have been linked to reduced fetal body weight without significant teratogenic effects. The no-observed-adverse-effect level (NOAEL) for developmental toxicity is established at 1187 mg/kg/day based on rat studies.
Industrial Applications
1. Polymer Production:
this compound is also involved in the production of polymers through polymerization processes, often catalyzed by transition metal complexes.
2. Chemical Intermediate:
It serves as a chemical intermediate in manufacturing various industrial products, enhancing its utility in chemical engineering.
Case Studies
Several case studies highlight the relevance of this compound in both toxicological assessments and environmental exposure:
1. Toxicological Assessment:
A study evaluated the effects of volatile organic compounds (VOCs) on lung function, revealing significant correlations between VOCs like this compound and respiratory symptoms among participants.
2. Environmental Exposure:
Research involving firefighters indicated elevated levels of this compound in exhaled breath following exposure to smoke and chemicals during firefighting activities, suggesting its role as an occupational exposure indicator.
Data Summary
The following table summarizes key findings related to the biological activity and applications of this compound:
| Parameter | Findings |
|---|---|
| Mutagenicity | Not mutagenic (Ames test results) |
| Reproductive Toxicity | NOAEL: 1187 mg/kg/day; no significant teratogenic effects |
| VOC Behavior | Detected in exhaled breath; correlated with smoking status |
| Occupational Exposure | Elevated levels found in firefighters' breath samples |
Mechanism of Action
The mechanism of action of 4-Methyl-2-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example:
Comparison with Similar Compounds
Structural and Stereochemical Comparison
Table 1: Structural Comparison of Methyl-Substituted Alkenes
| Compound | Molecular Formula | Double Bond Position | Methyl Substituent Position | Stereoisomers |
|---|---|---|---|---|
| 4-Methyl-2-hexene | C₇H₁₄ | C2 | C4 | E and Z |
| 3-Methyl-2-hexene | C₇H₁₄ | C2 | C3 | E and Z |
| 5-Methyl-2-hexene | C₇H₁₄ | C2 | C5 | E and Z |
| 4-Methyl-1-hexene | C₇H₁₄ | C1 | C4 | None |
- Key Differences :
- The position of the methyl group influences steric effects and stability. For example, this compound’s trans isomer is more stable than its cis counterpart, whereas 3-methyl-2-hexene exhibits greater steric strain in the cis form .
- 4-Methyl-1-hexene lacks stereoisomerism due to the terminal double bond .
Physical Properties
Table 2: Physical Properties of Selected Alkenes
Spectroscopic and Chromatographic Behavior
Mass Spectrometry :
Infrared Spectroscopy :
- The C=C stretch for this compound appears at 1645 cm⁻¹, compared to 1650 cm⁻¹ for 3-methyl-2-hexene, reflecting subtle differences in conjugation .
Biological Activity
4-Methyl-2-hexene, a branched alkene with the molecular formula C7H14, has garnered attention in both industrial applications and biological research. Its unique structure, characterized by a double bond between the second and third carbon atoms, influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential therapeutic applications.
This compound is a colorless liquid with a characteristic odor. It is primarily used as an intermediate in organic synthesis and in the production of various chemicals. The compound's structure allows for diverse reactions, including polymerization and hydroboration.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, particularly concerning its toxicity and mutagenic potential. Below are key findings:
Toxicity Studies
- Acute Toxicity : Inhalation studies have indicated that exposure to high concentrations of this compound can lead to respiratory irritation and central nervous system effects. The No Observed Adverse Effect Level (NOAEL) for inhalation exposure was determined to be around 450 ppm in animal studies .
- Developmental Toxicity : Research has shown that high doses can cause reduced fetal body weight and skeletal ossification issues in animal models. However, no significant teratogenic effects were observed .
- Chronic Exposure : Long-term exposure studies have indicated potential liver lesions in rodents at elevated concentrations, suggesting a need for caution regarding occupational exposure .
Mutagenicity Studies
This compound has undergone various mutagenicity tests:
- Ames Test : In vitro studies using bacterial strains (e.g., TA1537) showed no significant increase in revertant colonies, indicating that this compound is not mutagenic under the tested conditions .
- Micronucleus Test : In vivo evaluations demonstrated no significant increase in micronucleated polychromatic erythrocytes in bone marrow samples from treated mice, further supporting its non-mutagenic profile .
Case Studies
Several case studies have highlighted the implications of this compound in different contexts:
- Respiratory Health : A study examining exhaled volatile organic compounds (VOCs) associated with obstructive pulmonary diseases found correlations between certain VOCs and respiratory conditions. While this compound was not directly implicated, its presence among other VOCs suggests a potential link to respiratory health concerns .
- Occupational Exposure : Research on firefighters exposed to various VOCs indicated that compounds like this compound could serve as biomarkers for occupational exposure to harmful substances. This highlights the importance of monitoring such compounds in occupational health assessments .
Summary of Biological Activities
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Findings |
|---|---|
| Acute Toxicity | Respiratory irritation; NOAEL ~450 ppm |
| Developmental Toxicity | Reduced fetal weight; no teratogenic effects observed |
| Mutagenicity | Non-mutagenic in Ames test and micronucleus test |
| Occupational Exposure | Potential biomarker for exposure; associated with respiratory health issues |
Q & A
Basic Research Questions
Q. How is the correct IUPAC name for 4-Methyl-2-hexene determined, and why is double bond positioning critical in its nomenclature?
- The IUPAC name prioritizes the lowest possible numbering for the double bond. For this compound, the six-carbon chain is numbered to place the double bond between C2 and C3, with a methyl substituent at C3. Incorrect numbering (e.g., prioritizing the methyl group over the double bond) would violate IUPAC rules . Double bond position affects reactivity and stereochemical outcomes in reactions like hydrogenation or electrophilic addition .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- GC-MS : Identifies molecular weight (98.19 g/mol) and fragmentation patterns, distinguishing it from isomers like 3-methyl-2-hexene .
- NMR : H NMR reveals signals for vinyl protons (δ 5.2–5.6 ppm) and methyl groups (δ 0.9–1.7 ppm). C NMR confirms sp carbons (δ 115–125 ppm) .
- IR : Absorptions near 1650 cm (C=C stretch) and 2900–3100 cm (C-H stretches) .
Advanced Research Questions
Q. How can stereoisomers of this compound (e.g., cis/trans) be synthesized and characterized?
- Synthesis : Use Wittig or Horner-Wadsworth-Emmons reactions with controlled stereochemistry. For example, (E)-4-Methyl-2-hexene (trans) is formed via sterically hindered aldehydes and stabilized ylides .
- Characterization : Polarimetry or chiral chromatography separates enantiomers. X-ray crystallography or NOESY NMR confirms spatial arrangements of substituents .
Q. What experimental strategies resolve contradictions in thermodynamic stability data between this compound isomers?
- Hydrogenation Calorimetry : Measure enthalpy differences (ΔH°) between isomers. For (Z)-4-Methyl-2-hexene, ΔH° of hydrogenation is −115.6 kJ/mol, indicating higher stability than the (E)-isomer due to reduced steric strain .
- Computational Methods : Compare calculated heats of formation (DFT or ab initio) with experimental data to validate stability trends .
Q. How can hydroboration-oxidation be optimized to synthesize secondary alcohols from this compound?
- Anti-Markovnikov Addition : Use BH-THF followed by HO/NaOH to yield 4-methyl-3-hexanol. Steric effects from the methyl group direct boron attachment to the less substituted alkene carbon .
- Stereochemical Control : Syn-addition in hydroboration ensures predictable stereochemistry in the alcohol product .
Methodological & Data Analysis Questions
Q. What protocols ensure reproducibility in synthesizing this compound via Grignard reactions?
- Reagent Purity : Use anhydrous ether and freshly prepared Grignard reagents (e.g., CHMgBr) to avoid side reactions.
- Temperature Control : Maintain −10°C during alkyl halide addition to prevent thermal decomposition .
- Workup : Quench with saturated NHCl, followed by distillation (bp ~90–95°C) to isolate the product .
Q. How do researchers address discrepancies in CAS registry numbers or synonyms for this compound across databases?
- Cross-reference authoritative sources (e.g., PubChem, NIST) to verify CAS numbers: (E)-isomer = 3404-55-5, (Z)-isomer = 3683-19-0 .
- Use IUPAC names to avoid confusion with trade names (e.g., "trans-4-Methyl-2-hexene" vs. "this compound (c,t mixture)") .
Contradiction & Uncertainty Management
Q. Why might literature reports on the acute toxicity of this compound conflict, and how should researchers mitigate this?
- Variability in Isomer Purity : Toxicity studies often use mixtures (e.g., cis+trans), leading to inconsistent results. Use GC or HPLC to quantify isomer ratios before testing .
- Surrogate Data : If toxicity data is lacking, apply read-across methods using structurally similar alkenes (e.g., 2-hexanone) with adjustment factors for molecular weight and reactivity .
Data Presentation & Compliance
Q. How should raw data from kinetic studies of this compound oxidation be structured in publications?
- Tables : Include time-resolved concentration data, rate constants (k), and Arrhenius parameters. Example:
| Temperature (°C) | k (s) | R |
|---|---|---|
| 25 | 2.3 × 10 | 0.992 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
